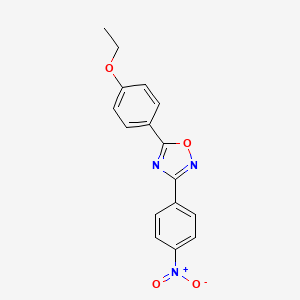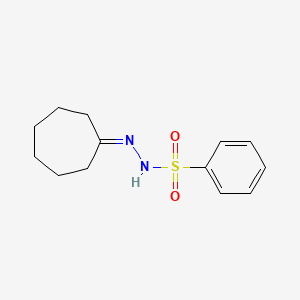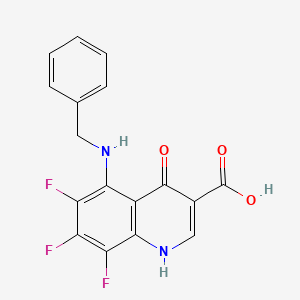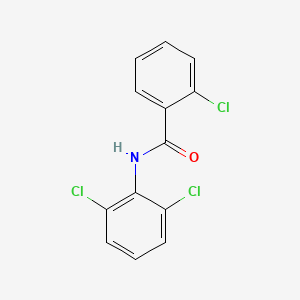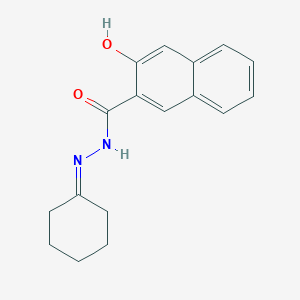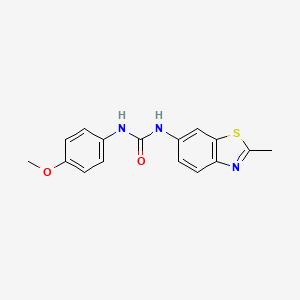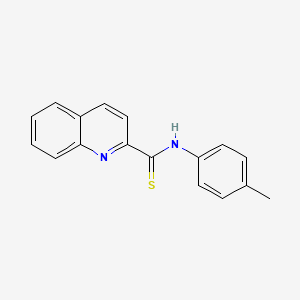
N-(4-methylphenyl)-2-quinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-quinolinecarbothioamide, also known as 4-Methyl-2-(phenylthio)quinoline-3-carboxamide or TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ belongs to the class of quinoline-based compounds, which have been shown to possess various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of TQ is not fully understood. However, it has been suggested that TQ exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. TQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which could explain its cytotoxic effects on cancer cells. TQ has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. TQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects
TQ has been shown to possess various biochemical and physiological effects. TQ has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, α-glucosidase, and tyrosinase. TQ has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. TQ has been shown to modulate the levels of various cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). TQ has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which could explain its antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQ has several advantages for lab experiments. TQ is a stable and easily synthesizable compound, which makes it readily available for research purposes. TQ has been extensively studied for its potential therapeutic applications, which could provide a basis for further research. TQ has been shown to possess various biological activities, which could be useful in the development of new drugs. However, there are also limitations to using TQ in lab experiments. TQ has been shown to have low solubility in water, which could limit its bioavailability. TQ has also been shown to have low stability in acidic conditions, which could affect its biological activity.
Direcciones Futuras
There are several future directions for research on TQ. TQ has been shown to possess various biological activities, which could be useful in the development of new drugs. Further studies are needed to elucidate the exact mechanism of action of TQ and its potential therapeutic applications. TQ could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases. TQ could also be further studied for its potential use in combination with other drugs to enhance their therapeutic efficacy. Finally, TQ could be further studied for its potential use in the development of new drug delivery systems to improve its bioavailability and stability.
Métodos De Síntesis
TQ can be synthesized by reacting 4-methylbenzene-1,2-diamine with 2-chloro-3-formylquinoline in the presence of thiosemicarbazide. The reaction leads to the formation of TQ as a yellow crystalline solid with a melting point of 247-249°C. The purity of TQ can be improved by recrystallization from ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
TQ has been extensively studied for its potential therapeutic applications. It has been shown to possess various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. TQ has been tested against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. TQ has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. TQ has been investigated for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-(4-methylphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBJRHPTOYUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358310 |
Source


|
| Record name | 2-Quinolinecarbothioamide, N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96450-23-6 |
Source


|
| Record name | 2-Quinolinecarbothioamide, N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

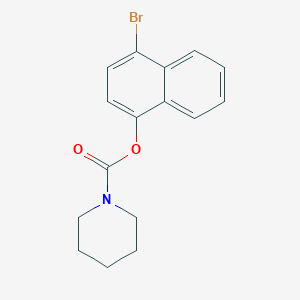
![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
